![molecular formula C12H14ClNO4S B2508896 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 630049-59-1](/img/structure/B2508896.png)

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

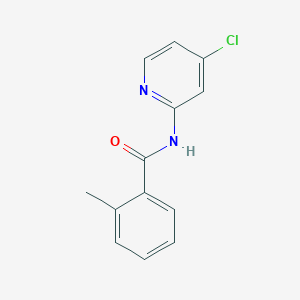

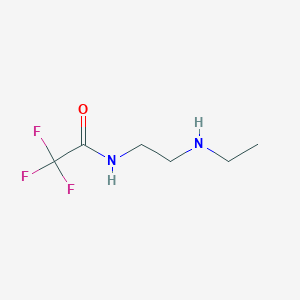

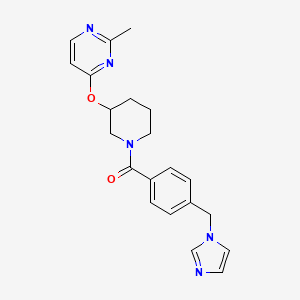

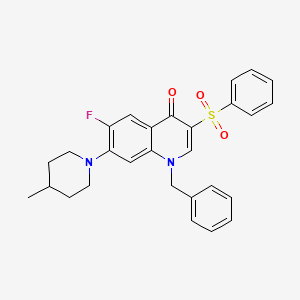

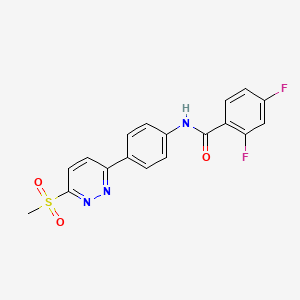

“1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H14ClNO4S and a molecular weight of 303.76 . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives, including “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid”, often involves intra- and intermolecular reactions . The review on pyrrolidine, a similar five-membered nitrogen heterocycle, highlights recent accomplishments in the construction of such compounds using multi-component one-pot and green synthetic methodologies .Molecular Structure Analysis

The molecular structure of “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” can be represented by the SMILES notation: C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl . This indicates that the compound contains a piperidine ring sulfonylated at the nitrogen atom with a 2-chlorophenyl group and carboxylated at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” include a molecular weight of 303.76 and a molecular formula of C12H14ClNO4S . Further details about its physical state, solubility, melting point, boiling point, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Antibacterial Activity

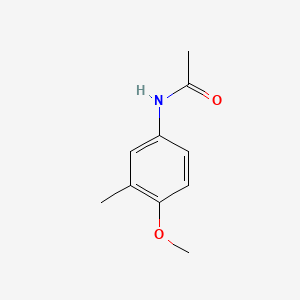

Research has shown that compounds derived from piperidine-4-carboxylic acid exhibit antibacterial activity. For instance, a study synthesized derivatives that included a 1,3,4-oxadiazole nucleus and evaluated their antibacterial potential. One compound in particular, bearing a 2-methylphenyl group, demonstrated significant growth inhibition of various bacterial strains, including Salmonella typhi and Escherichia coli, suggesting the potential application of these derivatives in antibacterial treatments (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activity

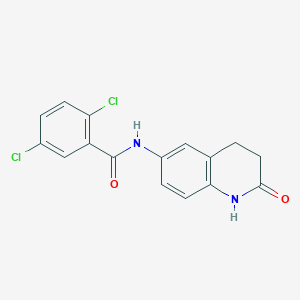

Another study explored the synthesis of sulfonyl hydrazones with piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity. The results showed that certain derivatives exhibited significant lipid peroxidation inhibitory activity and scavenging activities, indicating their potential use in treating oxidative stress-related conditions (Karaman et al., 2016).

Anticancer Potential

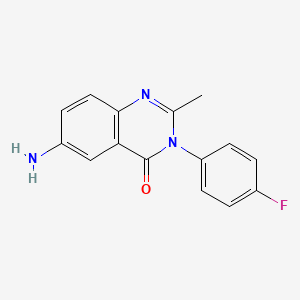

Research has also been conducted on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as potential anticancer agents. Certain synthesized compounds showed promising results against cancer cell lines, indicating the potential of these derivatives in anticancer therapy (Rehman et al., 2018).

Alzheimer’s Disease Treatment

The synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was targeted to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, a key enzyme involved in Alzheimer's, suggesting their potential application in the treatment of this neurodegenerative disease (Rehman et al., 2018).

Direcciones Futuras

The future directions for research on “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in drug design. Piperidines are widely used in medicinal chemistry, and their derivatives are present in many classes of pharmaceuticals . Therefore, continued research in this area is expected.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQWLMWHAFCAQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2508823.png)

![[2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid](/img/structure/B2508824.png)

![cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2508825.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)